4-Bromobenzyl-(3-chlorophenyl)ether
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Overview
Description
4-Bromobenzyl-(3-chlorophenyl)ether is an organic compound with the molecular formula C13H10BrClO It is a derivative of benzyl ether, where the benzyl group is substituted with a bromine atom at the 4-position and the phenyl group is substituted with a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl-(3-chlorophenyl)ether typically involves the reaction of 4-bromobenzyl alcohol with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
4-Bromobenzyl alcohol+3-ChlorophenolK2CO3,DMFthis compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl-(3-chlorophenyl)ether can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic rings can undergo reduction to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of new ethers, alcohols, or amines depending on the substituent introduced.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives or partially hydrogenated aromatic compounds.
Scientific Research Applications
4-Bromobenzyl-(3-chlorophenyl)ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromobenzyl-(3-chlorophenyl)ether depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobenzyl-(4-chlorophenyl)ether
- 4-Chlorobenzyl-(3-bromophenyl)ether
- 4-Bromobenzyl-(4-chlorophenyl)ether
Uniqueness
4-Bromobenzyl-(3-chlorophenyl)ether is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine and chlorine atoms can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-bromo-4-[(3-chlorophenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJPULXVSSLRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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